molecular formula C18H13F3N4OS B287329 Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Numéro de catalogue B287329
Poids moléculaire: 390.4 g/mol
Clé InChI: AHYAOGPJAAEFIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B cell malignancies.

Mécanisme D'action

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether works by irreversibly binding to the ATP-binding pocket of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK signaling leads to decreased B cell proliferation, survival, and migration, as well as increased apoptosis.
Biochemical and Physiological Effects
Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to have potent and selective inhibitory activity against BTK, with an IC50 of 0.85 nM. It has also demonstrated good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to be well-tolerated in animal models, with no significant toxicities observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B cell signaling and function. However, one limitation is that its irreversible binding to BTK may make it difficult to assess the reversibility of BTK inhibition in vitro. Additionally, the lack of clinical data on Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether may limit its applicability to human studies.

Orientations Futures

There are several potential future directions for Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether research. One area of interest is the combination of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its anti-tumor activity. Another area of interest is the development of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether analogs with improved pharmacokinetic properties or selectivity for specific B cell malignancies. Finally, clinical trials are needed to evaluate the safety and efficacy of Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether in human patients with B cell malignancies.

Méthodes De Synthèse

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-(trifluoromethyl)phenyl hydrazine, which is then reacted with 2-chloro-1,3-benzothiazole to form 3-(4-(trifluoromethyl)phenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the desired product, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether.

Applications De Recherche Scientifique

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor growth inhibition and regression. Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and lenalidomide.

Propriétés

Nom du produit

Methyl 4-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether

Formule moléculaire

C18H13F3N4OS

Poids moléculaire

390.4 g/mol

Nom IUPAC

6-[(4-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4OS/c1-26-14-8-2-11(3-9-14)10-15-24-25-16(22-23-17(25)27-15)12-4-6-13(7-5-12)18(19,20)21/h2-9H,10H2,1H3

Clé InChI

AHYAOGPJAAEFIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

SMILES canonique

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.